An In-Depth Technical Guide to D-Alanyl-L-phenylalanine: Chemical Structure and Properties
An In-Depth Technical Guide to D-Alanyl-L-phenylalanine: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Alanyl-L-phenylalanine is a dipeptide composed of the D-isomeric form of alanine (B10760859) and the naturally occurring L-isomeric form of phenylalanine. This unique stereochemical arrangement distinguishes it from its more common L-L counterpart and can impart distinct chemical and biological properties. The incorporation of a D-amino acid can significantly influence peptide conformation, enzymatic stability, and receptor interactions, making D-Alanyl-L-phenylalanine a molecule of interest in peptidomimetics, drug discovery, and metabolic studies. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant experimental methodologies.
Chemical Structure and Identifiers
The chemical structure of D-Alanyl-L-phenylalanine consists of a D-alanine residue linked to an L-phenylalanine residue via a peptide bond.
| Identifier | Value |
| IUPAC Name | (2S)-2-[(2R)-2-aminopropanamido]-3-phenylpropanoic acid |
| Molecular Formula | C₁₂H₁₆N₂O₃ |
| Molecular Weight | 236.27 g/mol [1] |
| Canonical SMILES | C--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O |
| InChI Key | OMNVYXHOSHNURL-LJQANCHMSA-N |
| CAS Number | 3061-95-8[1] |
Physicochemical Properties
Quantitative experimental data for D-Alanyl-L-phenylalanine is limited. The following table summarizes key physicochemical properties, with some values estimated based on data for related compounds.
| Property | Value | Source |
| Melting Point (°C) | 266-267 (decomposes) | Estimated from DL-Phenylalanine[2] |
| pKa₁ (α-COOH) | ~2.34 | Estimated from L-Alanine[3] |
| pKa₂ (α-NH₃⁺) | ~9.24 | Estimated from DL-Phenylalanine[2] |
| logP | -2.5 | Computed for DL-Alanyl-DL-phenylalanine[1] |
| Water Solubility | Soluble | General observation for similar dipeptides |
| Optical Rotation [α]D | Data not available |
Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity and signaling pathways of D-Alanyl-L-phenylalanine is not extensively documented in publicly available literature. However, insights can be drawn from the known functions of its constituent amino acids and its L-L isomer, L-Alanyl-L-phenylalanine.
Component Amino Acid Activity:
-
D-Alanine: D-amino acids are known to be present in bacterial cell walls, and enzymes like D-alanine-D-alanine ligase are crucial for peptidoglycan synthesis.[4][5] The presence of a D-alanine residue may confer resistance to degradation by certain proteases.
-
L-Phenylalanine: This essential amino acid is a precursor for the synthesis of key neurotransmitters such as dopamine, norepinephrine, and epinephrine.[6][7] L-phenylalanine has been shown to regulate milk protein synthesis through the mTOR signaling pathway and can stimulate GLP-1 secretion.
L-Alanyl-L-phenylalanine:
-
This dipeptide is being explored for its potential in cognitive and metabolic health applications.[8] It is also investigated as a potential anti-tumor agent that may target DNA through metal coordination.
The incorporation of D-alanine in place of L-alanine could lead to peptides with enhanced stability and potentially altered receptor binding affinities, a strategy often employed in drug design to improve pharmacokinetic profiles.
Hypothetical Signaling Pathway Involvement
Given that L-phenylalanine can influence the mTOR pathway, a central regulator of cell growth and metabolism, it is plausible that D-Alanyl-L-phenylalanine could interact with this pathway, although likely with different efficacy and downstream effects compared to its L-L counterpart.
Hypothetical interaction of D-Alanyl-L-phenylalanine with the mTOR signaling pathway.
Experimental Protocols
Solution-Phase Synthesis of D-Alanyl-L-phenylalanine
This protocol describes a general method for dipeptide synthesis in solution, which can be adapted for D-Alanyl-L-phenylalanine.
Materials:
-
N-protected D-alanine (e.g., Boc-D-alanine)
-
L-phenylalanine methyl ester hydrochloride
-
Coupling agent (e.g., TBTU, HATU)
-
Base (e.g., triethylamine, DIEA)
-
Solvent (e.g., dichloromethane, DMF)
-
Reagents for deprotection (e.g., TFA for Boc, piperidine (B6355638) for Fmoc)
-
Saponification reagents (e.g., LiOH or NaOH)
Procedure:
-
Coupling: Dissolve L-phenylalanine methyl ester hydrochloride and a base in the chosen solvent. Add N-protected D-alanine and the coupling agent. Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.[9]
-
Work-up: After the reaction is complete, wash the organic layer with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts. Dry the organic layer and evaporate the solvent.
-
Deprotection of N-terminal: Remove the N-terminal protecting group using the appropriate deprotection reagent.
-
Saponification of C-terminal: Hydrolyze the methyl ester using a base like lithium hydroxide (B78521) to yield the final dipeptide.
-
Purification: Purify the crude dipeptide using techniques such as recrystallization or column chromatography.
Workflow for the solution-phase synthesis of D-Alanyl-L-phenylalanine.
Chiral HPLC Analysis
This protocol outlines a general method for the chiral separation and analysis of dipeptide stereoisomers.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., CHIRALPAK® ZWIX(+), AmyCoat-RP).[10][11]
Mobile Phase:
-
A typical mobile phase for zwitterionic chiral columns consists of methanol (B129727) with a low percentage of water.[10]
-
For polysaccharide-based columns, a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and organic modifiers like methanol and acetonitrile (B52724) is common.[11]
Procedure:
-
Sample Preparation: Dissolve the D-Alanyl-L-phenylalanine sample in the mobile phase or a compatible solvent.
-
Chromatographic Conditions: Set the column temperature, flow rate (e.g., 0.8 mL/min), and UV detection wavelength (e.g., 230 nm).[11]
-
Injection and Analysis: Inject the sample and record the chromatogram. The different stereoisomers (D-L, L-D, D-D, L-L) will elute at different retention times, allowing for their separation and quantification.
Conclusion
D-Alanyl-L-phenylalanine presents an interesting subject for research in medicinal chemistry and biochemistry due to its unique stereochemistry. While specific experimental data for this dipeptide is sparse, established methods for peptide synthesis and analysis provide a clear path for its preparation and characterization. The potential for altered biological activity compared to its L-L isomer, particularly in terms of enzymatic stability and receptor interaction, warrants further investigation into its pharmacological profile and involvement in cellular signaling pathways. This guide serves as a foundational resource for scientists and researchers embarking on the study of this and other chiral dipeptides.
References
- 1. N-DL-Alanyl-DL-3-phenylalanine | C12H16N2O3 | CID 2080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DL-Phenylalanine | 150-30-1 [chemicalbook.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Buy d-Alanyl-l-alanine | 1115-78-2 | >98% [smolecule.com]
- 5. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylalanine - Wikipedia [en.wikipedia.org]
- 7. Phenylalanine: What it is, sources, benefits, and risks [medicalnewstoday.com]
- 8. nbinno.com [nbinno.com]
- 9. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chiraltech.com [chiraltech.com]
- 11. researchgate.net [researchgate.net]
